2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol
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Overview
Description
2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol is a chemical compound with the molecular formula C9H19NO2S It is characterized by the presence of a thietan ring, an amino group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol typically involves the reaction of 2-methyl-1-(thietan-3-ylamino)propan-2-ol with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietan ring or the amino group.
Substitution: The ether linkage can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the ether linkage .
Scientific Research Applications
2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism by which 2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The thietan ring and amino group can participate in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-[2-(thietan-3-ylamino)ethylsulfanyl]propan-2-ol
- 1-Methoxy-3-phenylamino-propan-2-ol
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
Uniqueness
2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol is unique due to its specific combination of functional groups and structural features. The presence of the thietan ring and the ether linkage distinguishes it from other similar compounds, potentially leading to different reactivity and applications .
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-[2-methyl-1-(thietan-3-ylamino)propan-2-yl]oxyethanol |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,12-4-3-11)7-10-8-5-13-6-8/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
OJWZNLICOSTHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CSC1)OCCO |
Origin of Product |
United States |
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